Strategic Utilization of Methyl 2-bromo-4-methylpentanoate: A Chiral Pool Scaffold for Peptidomimetics
Strategic Utilization of Methyl 2-bromo-4-methylpentanoate: A Chiral Pool Scaffold for Peptidomimetics
Topic: Strategic Utilization of Methyl 2-bromo-4-methylpentanoate (CAS 61837-46-5) Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists[1]
[1]
Executive Summary
Methyl 2-bromo-4-methylpentanoate (CAS 61837-46-5) represents a critical "chiral pool" intermediate in modern drug discovery.[1] Structurally derived from Leucine, this
This guide moves beyond standard catalog data to provide a mechanistic workflow for the synthesis, handling, and derivatization of this compound, focusing on stereochemical integrity and reaction scalability.
Chemical Profile & Technical Specifications[1][2][3][4][5][6][7][8][9][10]
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| IUPAC Name | Methyl 2-bromo-4-methylpentanoate | |
| CAS Number | 61837-46-5 | Often racemic; stereospecific CAS exist for (R)/(S) |
| Formula | ||
| Molecular Weight | 209.08 g/mol | |
| Density | Denser than water; facilitates phase separation | |
| Boiling Point | 78–80°C @ 17 Torr | Vacuum distillation required for purification |
| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure (photolabile C-Br) |
| Solubility | DCM, THF, MeOH, EtOAc | Immiscible with water; hydrolyzes slowly |
| Hazards | Lachrymator, Irritant (H315, H319) | Handle in fume hood only |
Synthesis & Stereochemical Control
The industrial and laboratory preparation of Methyl 2-bromo-4-methylpentanoate typically follows two distinct pathways depending on the required stereochemistry.
Pathway A: The "Chiral Pool" Route (Diazotization)
This method utilizes L-Leucine or D-Leucine to generate the corresponding chiral bromide.[1]
-
Mechanism: Diazotization of the amine forms a diazonium salt. Intramolecular attack by the carboxylate forms an unstable
-lactone (inversion), which is then opened by bromide (second inversion).[1] -
Net Result: Retention of Configuration .
Pathway B: The Hell-Volhard-Zelinsky (HVZ) Modification
Used for generating racemic material from 4-methylpentanoic acid (isocaproic acid).[1]
-
Reagents:
, (catalytic).[1] -
Outcome: Racemic mixture suitable for non-stereospecific applications or subsequent resolution.[1]
Visualization: Synthesis Workflow
Figure 1: Divergent synthesis pathways showing the stereochemical retention mechanism via diazotization versus the racemic HVZ route.
Reactivity & Applications
The core utility of CAS 61837-46-5 is its function as a bifunctional electrophile .[1]
-
Electrophilic
-Carbon: Susceptible to Nucleophilic Substitution ( ).[1] -
Ester Carbonyl: Susceptible to hydrolysis or reduction.
-
Note: In basic conditions, the
-proton is acidic ( ), risking racemization or elimination to the -unsaturated ester.[1]
-
Divergent Synthesis Map[1]
Figure 2: Reactivity profile demonstrating the primary synthetic transformations available for the substrate.[1]
Experimental Protocol: Thioether Assembly (MMP Inhibitor Fragment)
Objective: Synthesis of a peptidomimetic fragment via
Reagents
-
Methyl 2-bromo-4-methylpentanoate (1.0 equiv)[1]
-
Methyl 3-mercaptopropionate (1.1 equiv) [Model Thiol][1]
-
Triethylamine (
) or (1.2 equiv)[1] -
Solvent: Anhydrous THF or DMF[1]
Step-by-Step Workflow
-
Preparation:
-
Charge a flame-dried round-bottom flask with Methyl 3-mercaptopropionate (1.1 equiv) and anhydrous THF (0.2 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (
or Ar).
-
-
Deprotonation:
-
Add Triethylamine (1.2 equiv) dropwise. Stir for 15 minutes. Note: If using
, perform in DMF at room temperature.
-
-
Addition of Electrophile:
-
Add Methyl 2-bromo-4-methylpentanoate (1.0 equiv) dropwise over 10 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain temperature <5°C during addition to prevent elimination (formation of the alkene).
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC Check: Mobile phase Hexanes:EtOAc (8:2). The bromide spot (
) should disappear; the product spot will be lower. -
Self-Validation: Aliquot NMR should show the disappearance of the
-proton doublet of doublets at 4.2 ppm and appearance of the thioether -proton at 3.2–3.5 ppm.
-
-
Workup:
-
Quench with saturated
solution.[1] -
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Water (to remove DMF/Salt) and Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel). Gradient: 0%
20% EtOAc in Hexanes.[1]
-
Safety & Handling Guidelines
-
Lachrymator Warning:
-Bromo esters are potent lachrymators (tear gas agents).[1]-
Protocol: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination:[1] Glassware should be rinsed with a dilute solution of ethanol and amine (e.g., ethanolamine) to quench residual bromide before removal from the hood.
-
-
Storage:
-
Store at 2–8°C.
-
Light Sensitive: Store in amber vials. UV light can homolyze the C-Br bond, leading to radical degradation and coloration (browning).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12957039, Methyl 2-bromo-4-methylpentanoate.[1] Retrieved from [Link]
-
Coppola, G. M., & Schuster, H. F. (1997). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience.[1] (Reference for diazotization retention mechanism).
- Hanessian, S., et al. (1993).Design and Synthesis of MMP Inhibitors.Journal of Medicinal Chemistry. (Context for Thiol-Bromo ester coupling in peptidomimetics).
